

Trioctylamine Hydrochloride: A Technical Review of Its Core Applications

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Compound of Interest

Compound Name: *Trioctylamine hydrochloride*

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Introduction

Trioctylamine hydrochloride (TOAHCl), the hydrochloride salt of the tertiary amine trioctylamine (TOA), is a versatile compound with significant applications across various scientific and industrial domains.^[1] Its unique chemical structure, featuring a central nitrogen atom bonded to three eight-carbon alkyl chains, imparts a combination of lipophilicity and the ability to form ion pairs, making it a highly effective reagent in separation sciences and chemical synthesis.^[2] This technical guide provides an in-depth review of the primary applications of **trioctylamine hydrochloride**, with a focus on its role in solvent extraction, phase transfer catalysis, and nanoparticle synthesis.

Physicochemical Properties

Trioctylamine is a clear, colorless to pale yellow liquid that is readily converted to its hydrochloride salt.^{[3][4]} Key properties of trioctylamine and its hydrochloride salt are summarized below.

Property	Value	Reference(s)
Trioctylamine (TOA)		
Molecular Formula	C ₂₄ H ₅₁ N	[2]
Molecular Weight	353.67 g/mol	[2]
Melting Point	-34 °C	[2]
Boiling Point	365-367 °C at 1 atm	[2]
Density	0.810 g/mL at 20 °C	[2]
Solubility in Water	Low	[2][4]
Solubility in Organic Solvents	Soluble in chloroform, ethanol, ether, benzene	[2][4]
Trioctylamine Hydrochloride (TOAHCl)		
Molecular Formula	C ₂₄ H ₅₂ ClN	[2]
Molecular Weight	390.14 g/mol	
Appearance	White to off-white crystalline mass	

Core Applications

Solvent Extraction

One of the most prominent applications of **trioctylamine hydrochloride** is in the liquid-liquid extraction of metal ions and organic acids from aqueous solutions.[5][6] In acidic aqueous media containing chloride ions, trioctylamine is protonated to form the trioctylammonium cation, which can then form an ion pair with an anionic species (metal-chloride complex or carboxylate anion), facilitating its transfer into an immiscible organic phase.[7]

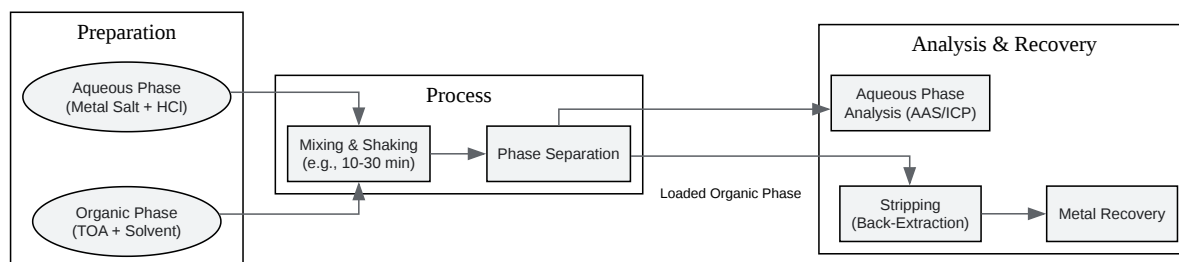
Trioctylamine hydrochloride is extensively used in hydrometallurgy for the separation and purification of various metals.[7] The extraction efficiency is influenced by factors such as the

concentration of hydrochloric acid, the concentration of the amine, the nature of the organic diluent, the temperature, and the contact time.

Experimental Protocol: General Procedure for Metal Ion Extraction

A typical experimental protocol for the solvent extraction of a metal ion using trioctylamine involves the following steps:

- **Preparation of the Aqueous Phase:** A solution of the metal salt (e.g., CoCl_2 , CuCl_2) is prepared in deionized water, and the acidity is adjusted by adding a specific concentration of hydrochloric acid.
- **Preparation of the Organic Phase:** Trioctylamine is dissolved in a suitable water-immiscible organic solvent (e.g., kerosene, toluene, xylene) to the desired concentration.
- **Extraction:** Equal volumes of the aqueous and organic phases are mixed in a separatory funnel. The mixture is shaken vigorously for a predetermined period (e.g., 10-30 minutes) to ensure equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Analysis:** The concentration of the metal ion remaining in the aqueous phase is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The concentration in the organic phase is calculated by mass balance.
- **Stripping (Back-Extraction):** The metal ion is recovered from the organic phase by contacting it with a suitable stripping solution (e.g., dilute acid, base, or a complexing agent).



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General workflow for metal extraction using trioctylamine.

Quantitative Data for Metal Extraction

The following tables summarize the extraction efficiencies for various metal ions under different experimental conditions.

Table 1: Extraction of Cobalt(II)

[TOA]	Diluent	[HCl] (M)	[Co(II)] (M)	Temp. (K)	O/A Ratio	% Extracti on	Referen ce(s)
0.1 M	Kerosene	3	0.01	298	1:1	61.06	[8]
0.1 M	Kerosene	4	0.01	298	1:1	65.18	[9]
0.5 M	Kerosene	3	0.01	298	1:1	73.46	[9]
0.1 M	Kerosene	3	0.005	298	1:1	66.7	[6]
0.1 M	Kerosene	3	0.01	298	4:1	89.71	[6]

Table 2: Extraction of Copper(II)

[TOA]	Diluent	Aqueous Medium	Shaking Time (min)	O/A Ratio	% Extraction	Reference(s)
5% (v/v)	Benzene	0.18 M NH ₄ Cl	2-3	1:2	76.80	[2]
5% (v/v)	Benzene	0.19 M NH ₄ Cl	2-3	1:2	85.00	[2]

Table 3: Extraction of Other Metal Ions

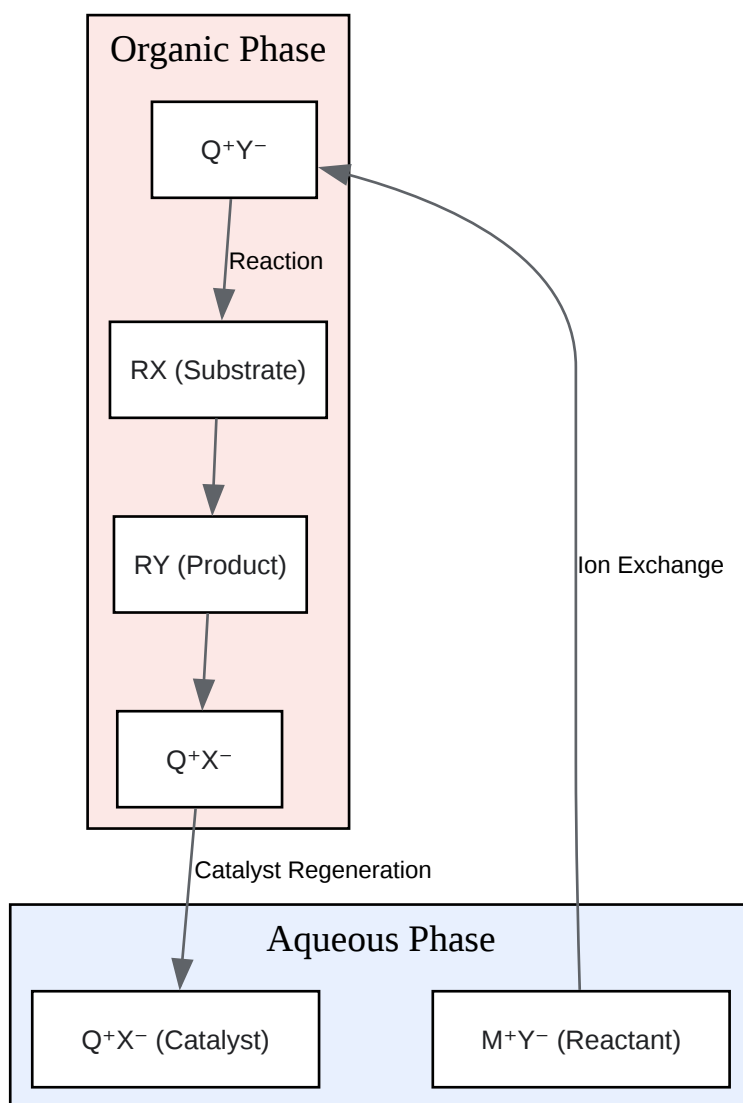
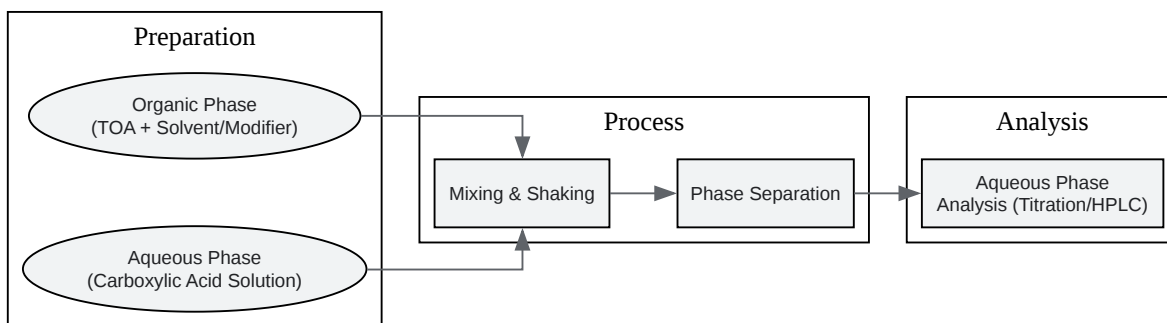
Metal Ion	[TOA]	Diluent	Aqueous Medium	% Extraction	Reference(s)
Zinc(II)	0.2 M	Toluene	2 M HCl	>95	[10]
Gold(III)	5.3 x 10 ⁻⁵ M	Toluene	4 M HCl	~93	[11]
Platinum(IV)	10% (w/v)	Toluene	-	>98	[12]
Palladium(II)	10% (w/v)	Toluene	-	>98	[12]

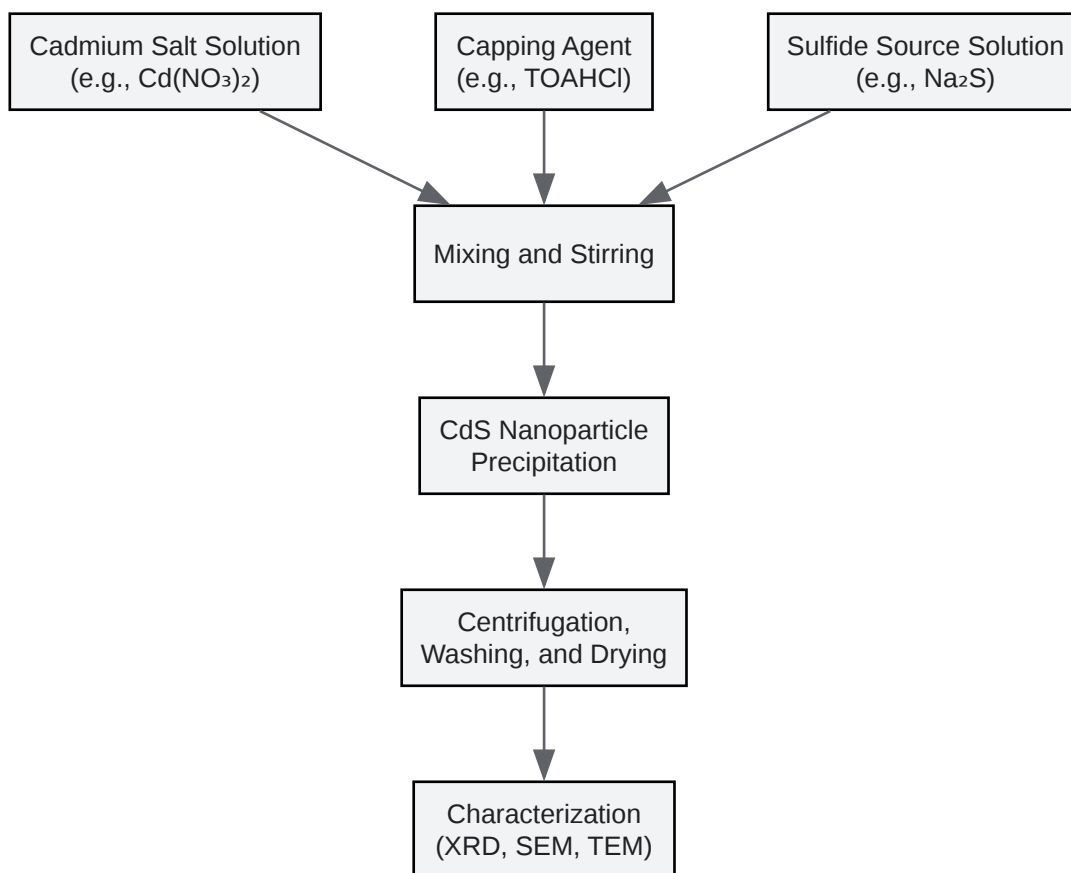
Trioctylamine hydrochloride is also highly effective for the reactive extraction of carboxylic acids from aqueous solutions, such as fermentation broths.[\[5\]](#)[\[6\]](#) The extraction mechanism involves the formation of an acid-amine complex in the organic phase.

Experimental Protocol: General Procedure for Organic Acid Extraction

- **Aqueous Phase Preparation:** An aqueous solution of the carboxylic acid (e.g., lactic acid, succinic acid) is prepared at a specific concentration.
- **Organic Phase Preparation:** Trioctylamine is dissolved in a suitable organic solvent, often with a modifier like 1-decanol or 1-octanol to improve solubility and prevent third-phase formation.[\[6\]](#)
- **Extraction:** The aqueous and organic phases are mixed and shaken until equilibrium is reached.

- Phase Separation and Analysis: The phases are separated, and the concentration of the organic acid in the aqueous phase is determined by titration with a standard NaOH solution or by High-Performance Liquid Chromatography (HPLC).[\[13\]](#)





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